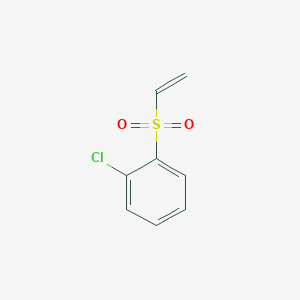
1-Chloro-2-(ethenesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(ethenesulfonyl)benzene is an organic compound with the molecular formula C8H7ClO2S It is a derivative of benzene, where a chlorine atom and an ethenesulfonyl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-2-(ethenesulfonyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor, such as 1-chloro-2-nitrobenzene, undergoes a reaction with ethenesulfonyl chloride in the presence of a base like sodium hydroxide. The reaction typically occurs in an organic solvent such as ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-(ethenesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethenesulfonyl group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(ethenesulfonyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(ethenesulfonyl)benzene involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This allows the compound to react with various nucleophiles, leading to the formation of new chemical bonds and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of an ethenesulfonyl group.
1-Chloro-2-(ethylsulfonyl)benzene: Similar structure but with an ethylsulfonyl group.
Uniqueness
1-Chloro-2-(ethenesulfonyl)benzene is unique due to the presence of the ethenesulfonyl group, which imparts distinct reactivity and properties compared to its methyl and ethyl analogs. This makes it particularly useful in specific synthetic applications where the ethenesulfonyl group is required .
Eigenschaften
CAS-Nummer |
5535-44-4 |
|---|---|
Molekularformel |
C8H7ClO2S |
Molekulargewicht |
202.66 g/mol |
IUPAC-Name |
1-chloro-2-ethenylsulfonylbenzene |
InChI |
InChI=1S/C8H7ClO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h2-6H,1H2 |
InChI-Schlüssel |
LNVLGDVOEWXRHB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)C1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


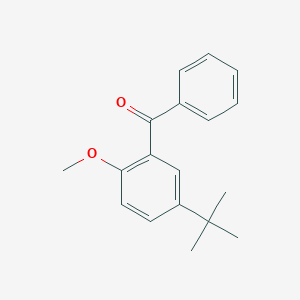
![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)
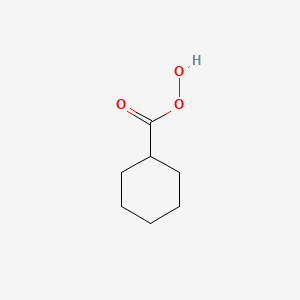

![([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone](/img/structure/B14732183.png)
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)

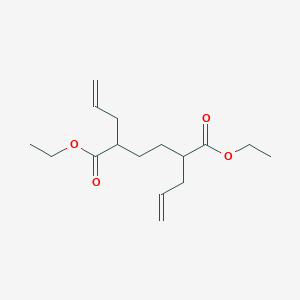
![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)
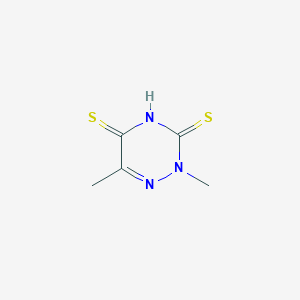
![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)



